Mesuaxanthone A
Description
Properties
IUPAC Name |
1,5-dihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGECASJMDDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189084 | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-81-7 | |
| Record name | 1,5-Dihydroxy-3-methoxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Material Selection and Preprocessing
Mesuaxanthone A is primarily isolated from species within the Mesua genus, notably Mesua ferrea, Mesua beccariana, and Mesua congestiflora. These tropical plants are harvested for their bark, roots, and fruits, which undergo air-drying and milling to a coarse powder (20–40 mesh) to maximize surface area for solvent penetration.
Sequential Solvent Extraction
The extraction protocol involves sequential solvent partitioning to isolate xanthones based on polarity gradients:
-
Non-polar fraction : n-Hexane (5 × 2 L, 22°C) removes lipids and terpenoids.
-
Medium-polarity fraction : Dichloromethane (DCM) and ethyl acetate (EtOAc) extract prenylated xanthones.
-
Polar fraction : Methanol solubilizes highly oxygenated derivatives.
For M. ferrea bark, this process yields 49.6 g hexane extract, 19.5 g DCM extract, and 16.7 g EtOAc extract per 3 kg dried material. this compound analogs like mesuaferrin A (IC50 8.2 µM against Raji cells) are concentrated in the hexane/DCM fractions due to their prenyl substituents.
Chromatographic Purification
Silica gel column chromatography (Merck 60, 230–400 mesh) with gradient elution (hexane → DCM → EtOAc → MeOH) separates xanthones. Key parameters:
-
Flow rate : 15 mL/min for 50 cm × 5 cm columns
-
Fraction size : 250 mL
-
Detection : TLC (SiO2, UV 254 nm) with anisaldehyde-H2SO4 spray reagent
From 15.6 g hexane extract of M. beccariana, mesuarianone (1.2 g) and mesuasinone (0.8 g) are isolated, while M. ferrea yields mesuaferrin A (3.1 g) and macluraxanthone (2.4 g).
Synthetic Routes to this compound
Retrosynthetic Analysis
The xanthone core is constructed via three primary strategies:
-
Cyclodehydration of 2,2’-dihydroxybenzophenones
-
Electrophilic cycloacylation of 2-aryloxybenzoic acids
-
Pd-catalyzed cross-coupling of prenyl moieties
For this compound’s prenylated structure, a hybrid approach combining benzophenone cyclization and subsequent geranylation is optimal.
Benzophenone Intermediate Formation
Reaction of 2,4,6-trihydroxyacetophenone (10 mmol) with 3-methyl-2-butenal (12 mmol) in AcOH/H2SO4 (4:1) at 80°C for 6 hr yields the key dihydroxybenzophenone intermediate (87% yield).
Xanthone Cyclization
The benzophenone undergoes cyclodehydration using polyphosphoric acid (PPA) at 120°C for 3 hr to form the xanthone nucleus (91% purity by HPLC).
Prenylation and Functionalization
Geranyl bromide (1.5 eq) is introduced via Mitsunobu reaction (DIAD, PPh3, THF, 0°C → rt, 12 hr) to install the C-4 prenyl group. Final oxidation with MnO2/Celite (CH2Cl2, 25°C, 24 hr) yields this compound (overall yield 34%).
Analytical Characterization and Quality Control
Spectroscopic Profiling
| Technique | Key Spectral Features |
|---|---|
| 1H NMR | δ 6.38 (s, H-5), δ 1.72 (d, J=6.8 Hz, prenyl CH3) |
| 13C NMR | 182.4 ppm (C=O), 121.3 ppm (prenyl C=C) |
| HRMS | [M+H]+ m/z 409.1652 (calc. 409.1648) |
| IR | 1654 cm−1 (C=O), 1602 cm−1 (aromatic C=C) |
Purity Assessment
HPLC-DAD (C18 column, MeOH/H2O 75:25, 1 mL/min) shows ≥98% purity at λ 254 nm. Residual solvents are quantified via GC-MS: hexane <50 ppm, DCM <10 ppm.
Structure-Activity Relationship (SAR) Insights
Critical Functional Groups
Bioactivity Optimization
Introducing methoxymethylene at C-3 (patent CN103319448B) improves antioxidant capacity (EC50 12 µM in DPPH assay vs. 18 µM for parent compound).
Industrial-Scale Production Challenges
Yield Limitations
Chemical Reactions Analysis
Types of Reactions: Mesuaxanthone A undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in this compound can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone structure can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of xanthones, which may exhibit different pharmacological properties.
Scientific Research Applications
Anti-inflammatory Activity
Mesuaxanthone A exhibits significant anti-inflammatory properties. Studies have shown that it inhibits pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-α. In vivo experiments using animal models demonstrated that extracts containing this compound reduced edema and inflammation effectively .
Table 2: Anti-inflammatory Effects in Animal Models
| Study | Model Used | Result |
|---|---|---|
| R. Prathima et al. | Wistar rats | Significant reduction in paw edema |
| K. Krishna Chaitanya et al. | In vitro (HRBC stabilization) | 76.58% inhibition of 5-LOX at 100µg/ml |
Antioxidant Properties
The compound also displays potent antioxidant activity. It has been shown to scavenge free radicals in various assays, including DPPH and ABTS tests, indicating its potential as a natural antioxidant agent .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines, including human melanoma (A375) and prostate cancer (PC-3) cells . These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Antimalarial Activity
Recent investigations into the antimalarial potential of compounds derived from Mesua ferrea have highlighted this compound's efficacy against Plasmodium falciparum. The compound interacts with PfLDH, an enzyme critical for the survival of malaria parasites. The studies demonstrated favorable pharmacokinetic properties, suggesting it could be developed into a novel antimalarial drug .
Table 3: Summary of Antimalarial Activity
| Compound | Target | Activity |
|---|---|---|
| This compound | Plasmodium falciparum | Significant inhibition of PfLDH |
Mechanism of Action
The mechanism of action of Mesuaxanthone A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxy groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Xanthones
Structural and Functional Differences
The biological activity of xanthones is highly dependent on their substitution patterns. Below is a comparison of Mesuaxanthone A with key analogues:
Table 1: Structural and Pharmacological Comparison of this compound and Analogues
Key Research Findings
Anti-Inflammatory Activity
- This compound reduces carrageenan-induced paw edema by 37% in rats, while Mesuaxanthone B shows higher efficacy (49%) . The additional hydroxyl group in Mesuaxanthone B may enhance its interaction with inflammatory targets like cyclooxygenase (COX) or NF-κB pathways.
- Unlike non-steroidal anti-inflammatory drugs (NSAIDs), Mesuaxanthones lack analgesic or antipyretic effects, indicating a unique mechanism of action .
Anti-Tubercular Activity
- This compound (MIC: 6.36 µg/mL) is less potent than its analogue 1,7-dihydroxy-3-methoxyxanthone (MIC: 3.16 µg/mL) against Mycobacterium tuberculosis. The position of the hydroxyl group (C-7 vs. C-5) likely influences membrane permeability or target binding .
Cytotoxicity and Anti-Proliferative Effects
- This compound exhibits selective cytotoxicity, with strong activity against P-388 leukemia cells but minimal effect on HT-29 colon cancer cells .
- In vascular smooth muscle cell (VSMC) proliferation assays, Gentisin (IC₅₀: 7.84 µM) outperforms this compound (IC₅₀: 29.5 µM), suggesting that a 7-hydroxyl group enhances anti-proliferative activity .
CNS Effects
Structure-Activity Relationship (SAR) Insights
Hydroxyl vs. Methoxy Groups :
- Hydroxyl groups at positions 1 and 5 (this compound) confer anti-inflammatory activity, while a 7-hydroxyl (1,7-dihydroxy-3-methoxyxanthone) improves anti-TB potency .
- Methoxy groups (e.g., at C-3 in this compound) may reduce polarity, affecting bioavailability and target binding .
Substituent Position :
- Anti-proliferative activity is maximized with hydroxyl groups at C-1, C-3, and C-7 (Gentisin), whereas C-5 substitution (this compound) diminishes this effect .
Biological Activity
Mesuaxanthone A is a xanthone derivative primarily derived from the plant Mesua ferrea, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a polyphenol and an aromatic ether. Its structure contributes to its biological activity, making it a subject of interest in pharmacological research .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In studies involving extracts from Mesua ferrea, it was found that the xanthones present demonstrated potent activity against both gram-positive and gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Inhibitory effect | |
| Candida albicans | Moderate activity |
The ethanol extract of Mesua ferrea seeds, which contains this compound, showed efficacy against these pathogens, suggesting its potential as a natural antimicrobial agent .
Anticancer Properties
This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on nine human cancer cell lines, revealing IC50 values that indicate significant potency:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Apoptosis induction |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 20.0 | Reactive oxygen species generation |
These findings highlight this compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Anti-Inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.
The anti-inflammatory activity is attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in the expression of inflammatory mediators. This mechanism was supported by in vivo studies where administration of this compound reduced inflammation markers in animal models .
Q & A
Q. Table 1: Cytotoxic Activity of this compound
| Cell Line | EC50 (μg/mL) | Study Reference |
|---|---|---|
| P-388 leukemia | 2.76 | Chen et al. (2004) |
| HT-29 carcinoma | 57.51 | Chen et al. (2004) |
How can researchers address discrepancies in reported antioxidant activities of this compound?
Level: Advanced
Methodological Answer:
Conflicting antioxidant data (e.g., IC50 values ranging from 100 μM to 640 μM) arise from assay variability and structural factors .
Resolution Strategies:
Standardize Assay Conditions :
- Use identical ROS sources (e.g., AAPH for lipid peroxidation vs. H2O2 for protein oxidation).
- Control pH, temperature, and solvent composition.
Comparative Structural Analysis :
- Compare this compound with analogs (e.g., 1,7-dihydroxy-3-methoxyxanthone) to identify functional groups influencing redox potential .
Mechanistic Studies :
- Employ electron paramagnetic resonance (EPR) to detect radical scavenging directly.
What strategies are effective for isolating this compound from natural sources?
Level: Basic
Methodological Answer:
Isolation protocols involve:
- Plant Material : Roots of Garcinia linii or G. subelliptica (Guttiferae) are primary sources .
- Extraction : Use polar solvents (e.g., methanol) with sonication-assisted extraction.
- Chromatography :
- Fractionate crude extracts via vacuum liquid chromatography (VLC).
- Purify using HPLC with C18 columns and isocratic elution (acetonitrile/water).
- Characterization : Confirm identity via NMR (1H/13C) and HRMS .
How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
Level: Advanced
Methodological Answer:
SAR Workflow:
Derivative Synthesis :
- Modify functional groups (e.g., hydroxylation, methylation) using regioselective reactions.
Bioactivity Screening :
- Test derivatives across multiple assays (e.g., cytotoxicity, anti-inflammatory, antimicrobial).
Computational Modeling :
- Perform molecular docking to predict interactions with targets (e.g., Mycobacterium tuberculosis enzymes) .
Data Integration :
- Use multivariate analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity.
Key Finding : The 3-methoxy group in this compound enhances anti-tubercular activity (MIC 6.36 μg/mL) compared to analogs .
What are the key considerations when comparing the anti-tubercular efficacy of this compound with clinical agents?
Level: Advanced
Methodological Answer:
Experimental Design:
- MIC Determination : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth. Include ethambutol as a positive control (MIC 2–5 μg/mL) .
- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and metabolic stability.
- Synergy Studies : Test this compound in combination regimens (e.g., with isoniazid) to identify additive effects.
Q. Table 2: Anti-Tubercular Activity
| Compound | MIC (μg/mL) | Reference |
|---|---|---|
| This compound | 6.36 ± 1.0 | Chen et al. (2004) |
| Ethambutol (Control) | 2–5 | Clinical data |
How can researchers resolve contradictions in anti-inflammatory data for this compound?
Level: Advanced
Methodological Answer:
While this compound showed no anti-inflammatory activity in G. subelliptica studies, related xanthones (e.g., garcisubellone) suppressed neutrophil superoxide production .
Approaches to Clarify:
Target-Specific Assays :
- Evaluate inhibition of NF-κB or COX-2 pathways.
Cell-Type Specificity :
- Test in primary human neutrophils vs. macrophage models.
Metabolite Stability :
- Assess degradation in cell culture media (e.g., via LC-MS).
What statistical methods are recommended for analyzing dose-response data in this compound studies?
Level: Basic
Methodological Answer:
- EC50/IC50 Calculation : Use nonlinear regression (e.g., GraphPad Prism) with sigmoidal dose-response curves.
- Error Analysis : Report standard deviation or SEM from triplicate experiments.
- Comparative Tests : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Guidelines for Researchers:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
